molecular formula C8H16N2O3 B132158 N-Alpha-acetyllysine CAS No. 152473-69-3

N-Alpha-acetyllysine

Cat. No.: B132158
CAS No.: 152473-69-3
M. Wt: 188.22 g/mol
InChI Key: VEYYWZRYIYDQJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetyllysine belongs to the class of organic compounds known as n-acyl-alpha amino acids. N-acyl-alpha amino acids are compounds containing an alpha amino acid which bears an acyl group at its terminal nitrogen atom. Acetyllysine exists as a solid, soluble (in water), and a weakly acidic compound (based on its pKa). Acetyllysine has been primarily detected in feces. Within the cell, acetyllysine is primarily located in the cytoplasm. Acetyllysine exists in all eukaryotes, ranging from yeast to humans.

Scientific Research Applications

Protein Modification and Cellular Role

N-Alpha-acetyllysine plays a significant role in protein modification. A study highlighted the importance of N(epsilon)-acetylation of lysine, a post-translational modification with a regulatory role in eukaryotes. The research demonstrated the site-specific incorporation of N(epsilon)-acetyllysine in recombinant proteins, which has wide applications in defining cellular roles of this modification (Neumann, Peak-Chew, & Chin, 2008).

Role in Diverse Cellular Pathways

This compound's involvement extends beyond nuclear processes to diverse cellular pathways. A proteomics survey identified 388 acetylation sites in 195 proteins, revealing roles in cellular processes outside the nucleus, including in mitochondrial proteins and metabolism enzymes (Kim et al., 2006).

Maillard Reaction and Antioxidative Properties

Research on the Maillard reaction in a lactose-N(alpha)-acetyllysine model system found that blockage of N(alpha) group of lysine led to a faster development of color and antioxidative ability, important for food science and chemistry (Monti, Borrelli, Ritieni, & Fogliano, 2000).

Potential in Cancer Therapy

This compound has potential in cancer therapy. A study demonstrated that the knockdown of components of the protein N-alpha-acetyltransferase complex, which involves N-alpha-acetylation, triggers apoptosis in human cell lines, suggesting its role in cell survival and potential as a target for chemotherapy (Arnesen et al., 2006).

Apoptosis and Cell Survival

Further research on the N-alpha-acetylation of proteins by the Bcl-xL protein suggests a connection between this acetylation and cell survival. This study proposes that acetyl-CoA regulates protein N-alpha-acetylation, linking metabolic processes to apoptosis and cell survival (Yi et al., 2011).

Properties

CAS No.

152473-69-3

Molecular Formula

C8H16N2O3

Molecular Weight

188.22 g/mol

IUPAC Name

2-acetamido-6-aminohexanoic acid

InChI

InChI=1S/C8H16N2O3/c1-6(11)10-7(8(12)13)4-2-3-5-9/h7H,2-5,9H2,1H3,(H,10,11)(H,12,13)

InChI Key

VEYYWZRYIYDQJM-UHFFFAOYSA-N

SMILES

CC(=O)NC(CCCCN)C(=O)O

Canonical SMILES

CC(=O)NC(CCCCN)C(=O)O

melting_point

256-258°C

1946-82-3

physical_description

Solid

Synonyms

N-acetyl poly-L-lysine
N-acetyl polylysine

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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